Benzoic acid;2,2-diethylpropane-1,3-diol
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Overview
Description
Benzoic acid;2,2-diethylpropane-1,3-diol is a compound that combines the properties of benzoic acid and 2,2-diethylpropane-1,3-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-diethylpropane-1,3-diol is a diol with two hydroxyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2-diethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2,2-diethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,2-diethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Oxidation of the diol can produce diketones or carboxylic acids.
Reduction: Reduction of benzoic acid yields benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids.
Scientific Research Applications
Benzoic acid;2,2-diethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and diols.
Mechanism of Action
The mechanism of action of benzoic acid;2,2-diethylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The diol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Neopentyl glycol:
Trimethylolpropane: Another diol with three hydroxyl groups, used in the production of polyesters and alkyd resins.
Pentaerythritol: A polyol with four hydroxyl groups, used in the manufacture of explosives and resins.
Uniqueness
Benzoic acid;2,2-diethylpropane-1,3-diol is unique due to the combination of an aromatic carboxylic acid and a diol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
93485-77-9 |
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Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzoic acid;2,2-diethylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-7(4-2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
InChI Key |
GUBPOABWLJXUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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